REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.C1C(=O)N([Br:16])C(=O)C1>C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(Cl)(Cl)(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][Br:16])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2.0 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the formed precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
the residual CCl4 solution was washed with dilute alkali
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water, dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CBr)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |